REACTION_CXSMILES
|
[CH2:1]([N:8]=[C:9]=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[C:12]1([NH:11][C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[S:10])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
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74.6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N=C=S
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Name
|
|
Quantity
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46.6 g
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was refluxed 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was recrystallized from an appropriate solvent
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)NC(=S)NCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |